BMS-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BMS-3 est un puissant inhibiteur de la kinase LIM 1 et de la kinase LIM 2, avec des valeurs de concentration inhibitrice demi-maximale de 5 nanomolaires et 6 nanomolaires, respectivement . Ce composé a suscité un intérêt considérable en raison de sa capacité à interférer avec la progression du cycle cellulaire et à induire un arrêt mitotique, ce qui en fait un outil précieux dans la recherche sur le cancer .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de BMS-3 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le processus comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de this compound est synthétisée par une série de réactions de condensation et de cyclisation. Cela implique l'utilisation de réactifs tels que le dichlorofluorobenzène et diverses amines dans des conditions de température et de pression contrôlées.

Modifications de groupe fonctionnel : Les étapes suivantes impliquent l'introduction de groupes fonctionnels qui améliorent l'activité inhibitrice du composé. Ces modifications sont obtenues par des réactions telles que l'halogénation, la nitration et la sulfonation.

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires mais est mise à l'échelle pour répondre à la demande. Cela implique l'optimisation des conditions de réaction afin de maximiser le rendement et de minimiser les impuretés. Des techniques avancées telles que la chimie en flux continu et la synthèse automatisée sont souvent utilisées pour améliorer l'efficacité et la reproductibilité .

Analyse Des Réactions Chimiques

Types de réactions

BMS-3 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction impliquant this compound utilisent généralement des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des formes réduites du composé.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement réalisée dans des solvants aqueux ou organiques à des températures modérées.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; généralement réalisée dans des conditions anhydres pour éviter les réactions secondaires.

Produits principaux

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des kinases et ses effets sur les processus cellulaires.

Biologie : Employé dans des études portant sur le rôle de la kinase LIM dans la régulation du cycle cellulaire et la dynamique du cytosquelette.

Médecine : Exploré comme agent thérapeutique potentiel dans le traitement du cancer en raison de sa capacité à induire un arrêt mitotique et à inhiber la croissance tumorale.

Industrie : Utilisé dans le développement de nouveaux médicaments et de sondes chimiques pour diverses cibles biologiques

Mécanisme d'action

This compound exerce ses effets en inhibant la kinase LIM 1 et la kinase LIM 2, qui sont impliquées dans la phosphorylation de la cofiline, une protéine qui régule la dynamique des filaments d'actine. En inhibant ces kinases, this compound perturbe le cytosquelette d'actine, ce qui conduit à un arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent la voie kinase LIM-cofiline, qui joue un rôle crucial dans la motilité et la division cellulaires .

Applications De Recherche Scientifique

BMS-3 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study kinase inhibition and its effects on cellular processes.

Biology: Employed in studies investigating the role of LIM Kinase in cell cycle regulation and cytoskeletal dynamics.

Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to induce mitotic arrest and inhibit tumor growth.

Industry: Utilized in the development of new drugs and chemical probes for various biological targets

Mécanisme D'action

BMS-3 exerts its effects by inhibiting LIM Kinase 1 and LIM Kinase 2, which are involved in the phosphorylation of cofilin, a protein that regulates actin filament dynamics. By inhibiting these kinases, this compound disrupts the actin cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the LIM Kinase-cofilin pathway, which plays a crucial role in cell motility and division .

Comparaison Avec Des Composés Similaires

Composés similaires

BMS-5 : Un autre inhibiteur de la kinase LIM avec une activité inhibitrice similaire mais des propriétés pharmacocinétiques différentes.

VX-680 : Un inhibiteur de kinase qui cible l'Aurora kinase, montrant des effets similaires sur la progression du cycle cellulaire, mais par un mécanisme différent.

Inhibiteurs de ROCK : Des composés qui inhibent la protéine kinase associée à Rho, affectant la dynamique du cytosquelette de manière similaire aux inhibiteurs de la kinase LIM.

Unicité de BMS-3

This compound est unique en raison de sa forte puissance et de sa sélectivité pour la kinase LIM 1 et la kinase LIM 2. Sa capacité à induire un arrêt mitotique et l'apoptose dans les cellules cancéreuses en fait un outil précieux pour la recherche sur le cancer et le développement thérapeutique potentiel .

Propriétés

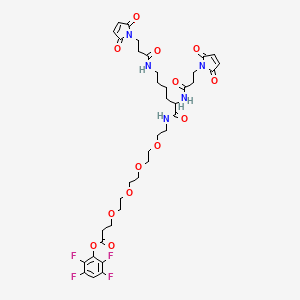

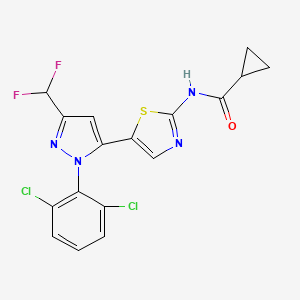

IUPAC Name |

N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2F2N4OS/c18-9-2-1-3-10(19)14(9)25-12(6-11(24-25)15(20)21)13-7-22-17(27-13)23-16(26)8-4-5-8/h1-3,6-8,15H,4-5H2,(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGGBHCJSAEIAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=C(S2)C3=CC(=NN3C4=C(C=CC=C4Cl)Cl)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2F2N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary metabolic pathway of 2-{Butyryl-[2′-(4,5-dimethyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-1)?

A1: In vitro and in vivo studies identified CYP3A4 as the primary enzyme responsible for metabolizing BMS-1. This led to rapid metabolic clearance and significant inter-animal variability in cynomolgus monkeys. []

Q2: How does the fluorinated analog, 2-{butyryl-[2′-(4-fluoro-5-methyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-3), address the metabolic limitations of BMS-1?

A2: Replacing the 4-methyl group on the isoxazole ring of BMS-1 with fluorine (yielding this compound) resulted in two key improvements:

Q3: What is the role of cyclin-dependent kinase (CDK) activity in the viability of neutrophils?

A3: High-throughput live-cell imaging revealed that mouse and human neutrophil viability is highly dependent on CDK activity. This finding highlights CDK as a potential therapeutic target in leukemia. []

Q4: How does the kinase inhibitor this compound compare to cytotoxic drugs in terms of their effect on neutrophils and hematopoietic progenitor cells?

A4: Unlike most cytotoxic drugs, which show limited impact on neutrophil viability while remaining toxic to hematopoietic progenitor cells, this compound demonstrated the potential to induce apoptosis in leukemic cell lines while sparing primary mouse and human neutrophils. []

Q5: What is the significance of Mcl-1 in neutrophil sensitivity to CDK inhibition?

A5: The study found that Mcl-1 haploinsufficiency sensitized neutrophils to CDK inhibition, indicating that Mcl-1 is a direct target of CDK inhibitors like this compound. []

Q6: What is the primary function of the this compound Radiometer blood gas analyzer in the context of these studies?

A6: The this compound Radiometer blood gas analyzer served as a reference instrument for measuring blood gas parameters (pH, pCO2, pO2) in various experimental settings. [, , ]

Q7: How was the this compound blood gas analyzer used to evaluate the Gas-STAT fluorescence sensor system?

A7: The study compared the performance of the Gas-STAT fluorescence sensors for continuous blood gas monitoring during cardiopulmonary bypass and hypothermia against the this compound, used as a reference standard for discrete blood sample analysis. []

Q8: How did researchers address the temperature sensitivity of the this compound blood gas analyzer during evaluation of the Gas-STAT system?

A8: Since the Gas-STAT measured blood gas parameters at the actual blood temperature within the extracorporeal circuit, researchers interpolated reference measurements obtained from the this compound at fixed temperatures (25°C and 37°C) to match the Gas-STAT's temperature for accurate comparison. []

Q9: What physiological parameters were measured using the this compound blood gas analyzer in the study on neonatal lambs during hypothermia?

A9: The this compound blood gas analyzer was used to assess acid-base balance in neonatal lambs subjected to hypothermia, specifically measuring blood pH and pCO2. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)